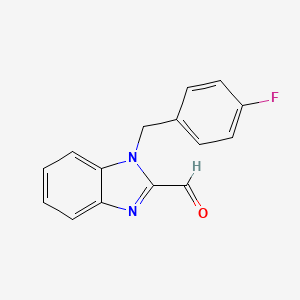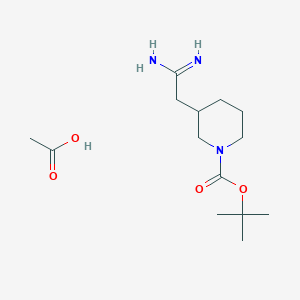
Acetic acid, tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid; tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H23N3O2.C2H4O2. It is also known by its IUPAC name, tert-butyl 3-(2,2-diaminovinyl)piperidine-1-carboxylate acetate . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of acetic acid; tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl 3-(2,2-diaminovinyl)piperidine-1-carboxylate with acetic acid under controlled conditions . The reaction typically requires a catalyst and is carried out at room temperature. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
Acetic acid; tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamimidoylmethyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
Acetic acid; tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of acetic acid; tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Acetic acid; tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-butyl 3-carbamimidoylpiperidine-1-carboxylate: This compound has a similar structure but lacks the acetic acid moiety.
tert-butyl 3-(diaminomethylene)piperidine-1-carboxylate acetate: This compound has a similar piperidine core but different substituents.
The uniqueness of acetic acid; tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C14H27N3O4 |
|---|---|
Poids moléculaire |
301.38 g/mol |
Nom IUPAC |
acetic acid;tert-butyl 3-(2-amino-2-iminoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H23N3O2.C2H4O2/c1-12(2,3)17-11(16)15-6-4-5-9(8-15)7-10(13)14;1-2(3)4/h9H,4-8H2,1-3H3,(H3,13,14);1H3,(H,3,4) |
Clé InChI |
HRLJOUNJMALONM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(C)(C)OC(=O)N1CCCC(C1)CC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B13576622.png)
![2-[(3-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13576630.png)
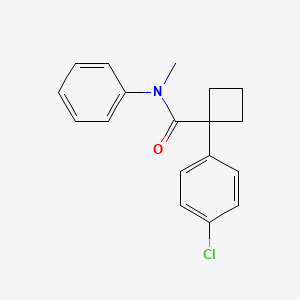
![1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazolehydrochloride](/img/structure/B13576643.png)
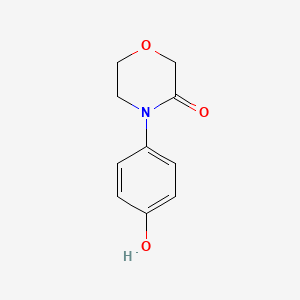
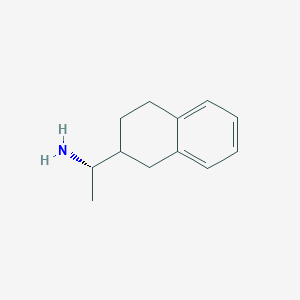
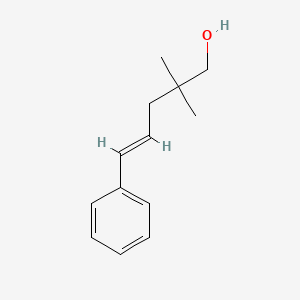

![1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine](/img/structure/B13576662.png)

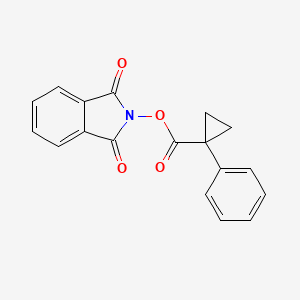
![2-[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13576692.png)
